molecular formula C9H6FNO2 B12345976 6-fluoro-4-hydroxy-6H-quinolin-2-one

6-fluoro-4-hydroxy-6H-quinolin-2-one

Cat. No.: B12345976
M. Wt: 179.15 g/mol
InChI Key: NDXNXBQZFWRQRG-UHFFFAOYSA-N
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Description

6-fluoro-4-hydroxy-6H-quinolin-2-one is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 4th position on the quinoline ring.

Preparation Methods

The synthesis of 6-fluoro-4-hydroxy-6H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 2-aminobenzoyl fluoride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-fluoro-4-hydroxy-6H-quinolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of quinone derivatives, while reduction leads to dihydroquinoline derivatives .

Scientific Research Applications

6-fluoro-4-hydroxy-6H-quinolin-2-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: In biological research, this compound is studied for its potential as an antimicrobial agent.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

    Industry: In the industrial sector, this compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-6H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the active site of the enzyme, this compound prevents the supercoiling of DNA, leading to the inhibition of bacterial growth .

In addition to its antimicrobial activity, the compound also exhibits anti-inflammatory and anticancer properties. It modulates various signaling pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

6-fluoro-4-hydroxy-6H-quinolin-2-one

InChI

InChI=1S/C9H6FNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-5,12H

InChI Key

NDXNXBQZFWRQRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C=C(C2=CC1F)O

Origin of Product

United States

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